![molecular formula C26H26N2OS B2973512 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851412-77-6](/img/structure/B2973512.png)
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as ME-IAA and belongs to the class of indole derivatives. ME-IAA has been shown to have promising results in various studies, making it an interesting area of research.
Scientific Research Applications
Antifungal Applications
This compound has shown potential as an antifungal agent. Its structural similarity to other benzothiazole derivatives, which have been reported to exhibit antifungal properties, suggests it could be effective against a range of phytopathogenic fungi. This makes it a candidate for the development of new antifungal agrochemicals .
Antimicrobial Activity
The benzothiazole moiety present in the compound is known for its antimicrobial properties. This suggests that the compound could be used in the synthesis of new drugs with antimicrobial activity, potentially offering a new line of defense against resistant strains of bacteria .
Anti-inflammatory Properties
Compounds with benzothiazole structures have been associated with anti-inflammatory activities. Therefore, this compound could be explored for its efficacy in reducing inflammation, which is a common symptom in various diseases .
Antioxidant Potential
The antioxidant properties of benzothiazole derivatives make them useful in combating oxidative stress, which is implicated in many chronic diseases. Research into the antioxidant potential of this compound could lead to its application in preventing or treating conditions caused by oxidative damage .
Antiproliferative Effects
Given the antiproliferative activity of related benzothiazole compounds, this molecule could be investigated for its potential to inhibit the growth of cancer cells. This application could be particularly valuable in the field of oncology, where there is a constant need for more effective anticancer drugs .
Enzyme Inhibition
Benzothiazole derivatives have been studied for their role as enzyme inhibitors. This compound could be researched for its ability to inhibit specific enzymes, which could have therapeutic applications in diseases where enzyme activity is dysregulated .
Fluorescent Probes
The compound’s structure indicates potential use as a fluorescent probe for analyte detection. This application could be significant in analytical chemistry for the detection and quantification of various substances .
Mechanism of Action
Target of Action
Similar compounds have shown activity against a group of phytopathogenic fungi, including botrytis cinerea, fusarium oxysporum, and aspergillus spp .
Mode of Action
It is known that the activity of similar compounds depends mainly on the side chains of the nucleus compound .
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Result of Action
Similar compounds have shown interesting activity against certain fungi, suggesting that they may have antifungal properties .
properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-20-11-13-22(14-12-20)17-28-18-25(23-9-5-6-10-24(23)28)30-19-26(29)27-16-15-21-7-3-2-4-8-21/h2-14,18H,15-17,19H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNLURQQWFORQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide |
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